molecular formula C10H13Cl2NO2 B2474250 (R)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride CAS No. 2503155-61-9

(R)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride

Cat. No.: B2474250
CAS No.: 2503155-61-9
M. Wt: 250.12
InChI Key: CWSCHLCCGWDGJM-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of an amino group, a chlorinated aromatic ring, and a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-methylbenzaldehyde and a suitable chiral amine.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with the chiral amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The aromatic ring can be reduced under specific conditions to form a cyclohexane derivative.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Cyclohexane derivatives.

    Substitution: Amino or thiol-substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential role in modulating biological pathways. It can be used in the development of enzyme inhibitors or as a ligand in receptor studies.

Medicine

In medicinal chemistry, ®-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride is explored for its potential therapeutic applications. It may be investigated as a candidate for drug development targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals. It may also be employed in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.

    2-Amino-3-(2-chlorophenyl)propanoic acid hydrochloride: Lacks the methyl group on the aromatic ring, leading to different reactivity and applications.

    2-Amino-3-(4-methylphenyl)propanoic acid hydrochloride:

Uniqueness

®-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of both chlorine and methyl substituents on the aromatic ring

Properties

IUPAC Name

(2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2.ClH/c1-6-2-3-7(8(11)4-6)5-9(12)10(13)14;/h2-4,9H,5,12H2,1H3,(H,13,14);1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSCHLCCGWDGJM-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(C(=O)O)N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C[C@H](C(=O)O)N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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